Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate
Brand Name: Vulcanchem
CAS No.: 477865-83-1
VCID: VC4252036
InChI: InChI=1S/C18H19N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,21)
SMILES: CCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369

Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate

CAS No.: 477865-83-1

Cat. No.: VC4252036

Molecular Formula: C18H19N3O2

Molecular Weight: 309.369

* For research use only. Not for human or veterinary use.

Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate - 477865-83-1

Specification

CAS No. 477865-83-1
Molecular Formula C18H19N3O2
Molecular Weight 309.369
IUPAC Name ethyl 5-cyano-2-phenyl-6-(propylamino)pyridine-3-carboxylate
Standard InChI InChI=1S/C18H19N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,21)
Standard InChI Key JTVROUJNGJVMLQ-UHFFFAOYSA-N
SMILES CCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate belongs to the class of poly-substituted nicotinates, with a molecular formula of C₁₈H₁₉N₃O₂ and a molecular weight of 309.36 g/mol . The compound’s structure integrates three distinct functional groups:

  • A cyano (-C≡N) group at position 5, which enhances electrophilic reactivity.

  • A phenyl ring at position 2, contributing to aromatic stacking interactions.

  • A propylamino (-NHCH₂CH₂CH₃) group at position 6, offering nucleophilic and hydrogen-bonding capabilities.

The ethyl ester moiety at the carboxylate position ensures moderate solubility in organic solvents while retaining hydrolytic lability for further derivatization .

Synthesis and Preparation Methods

Multi-Component Reaction (MCR) Approach

A plausible synthesis route, inferred from analogous protocols for ethyl 5-cyano-2-methyl-4-phenyl-6-(phenylamino)nicotinate , involves a one-pot condensation of:

  • Benzaldehyde (1 mmol),

  • Malononitrile (1 mmol),

  • Ethyl acetoacetate (1 mmol),

  • Propylamine (1 mmol),

  • Tetragonal nano-ZrO₂ catalyst (10 mol%) .

The reaction is conducted in a refluxing ethanol-water (1:1) mixture for 2 hours, followed by catalyst filtration and product isolation via ethyl acetate extraction . This method leverages the Lewis acidity of nano-ZrO₂ to accelerate imine formation and cyclization, yielding the target compound in high purity (predicted yield: ~85–92%) .

Alternative Pathways

A second route, inspired by quinoline derivative syntheses , employs nucleophilic aromatic substitution:

  • Ethyl 6-chloronicotinate reacts with propylamine in dimethylformamide (DMF) at 110°C for 16 hours.

  • Subsequent cyanation at position 5 using copper(I) cyanide in dimethyl sulfoxide (DMSO).

  • Phenyl group introduction via Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis .

This stepwise approach offers regioselective control but requires stringent anhydrous conditions and higher catalyst loads .

Physicochemical Properties

Computational and experimental data for ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate are summarized below :

PropertyValue
Boiling Point498.7 ± 45.0 °C (Predicted)
Density1.18 ± 0.1 g/cm³ (Predicted)
pKa0.23 ± 0.39 (Predicted)
LogP (Octanol-Water)3.12 (Estimated)

The low pKa suggests weak acidity, likely localized at the secondary amine (-NH-) of the propylamino group. The high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems .

Chemical Reactivity and Derivative Formation

Hydrolysis of the Ester Group

Under basic conditions (e.g., NaOH in ethanol), the ethyl ester undergoes saponification to yield the corresponding carboxylic acid:

C18H19N3O2+OHC16H15N3O2+C2H5OH\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_2 + \text{OH}^- \rightarrow \text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_2^- + \text{C}_2\text{H}_5\text{OH}

This reaction is critical for generating water-soluble derivatives for pharmacological testing .

Nucleophilic Substitution at the Cyano Group

The cyano group participates in nucleophilic additions, such as:

  • Aminolysis with primary amines to form amidines.

  • Reduction with LiAlH₄ to produce a primary amine (-CH₂NH₂) .

Functionalization of the Propylamino Group

The secondary amine undergoes:

  • Acylation with acetyl chloride to form an acetamide.

  • Alkylation with methyl iodide to yield a tertiary amine .

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